6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

P2Y6 receptor purinergic signaling inflammation

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS 2059934-79-9) is a polyfluorinated 2H-chromene derivative bearing a carboxylic acid at the 3-position, a trifluoromethyl group at the 2-position, and a fluorine atom at the 6-position of the benzopyran scaffold. With a molecular formula of C₁₁H₆F₄O₃ and molecular weight of 262.16 g·mol⁻¹, the compound contains a chiral center at C-2, existing as a racemic mixture of (2S)- and (2R)-enantiomers unless resolved.

Molecular Formula C11H6F4O3
Molecular Weight 262.16 g/mol
Cat. No. B13165753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Molecular FormulaC11H6F4O3
Molecular Weight262.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C=C(C(O2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H6F4O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17)
InChIKeyYVFFJPPWIPWCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid – Core Identity and Procurement Context


6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS 2059934-79-9) is a polyfluorinated 2H-chromene derivative bearing a carboxylic acid at the 3-position, a trifluoromethyl group at the 2-position, and a fluorine atom at the 6-position of the benzopyran scaffold . With a molecular formula of C₁₁H₆F₄O₃ and molecular weight of 262.16 g·mol⁻¹, the compound contains a chiral center at C-2, existing as a racemic mixture of (2S)- and (2R)-enantiomers unless resolved [1]. The 2-trifluoromethyl-2H-chromene-3-carboxylic acid scaffold is established in the patent literature as a third-generation COX-2-selective inhibitor pharmacophore, with enantiomer-specific potency and selectivity profiles [1]. The compound is commercially available at 95% purity from multiple suppliers and serves as both a bioactive scaffold for medicinal chemistry programs and a key intermediate for downstream derivatization .

Why 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs


The 2-trifluoromethyl-2H-chromene-3-carboxylic acid scaffold exhibits pronounced substitution-dependent pharmacology that renders simple analog interchange scientifically unsound. At the 3-position, replacement of the carboxylic acid with a nitro group—a common bioisostere strategy—eliminates P2Y₆ receptor affinity entirely [1]. At the 6-position, the identity of the halogen substituent (F vs. Cl vs. Br vs. H) produces a >3-fold potency range in receptor antagonism, while relocating the same halogen to positions 5, 7, or 8 substantially reduces or abolishes activity [1]. Furthermore, the enantiomeric configuration at the chiral C-2 center determines not only COX-2 inhibitory potency and selectivity but also metabolic stability in liver microsome preparations, with the preferred enantiomer being compound-specific [2]. Consequently, substituting a 6-chloro, 6-bromo, 6,8-dichloro, or positional-fluorine isomer for 6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid introduces uncharacterized potency, selectivity, and pharmacokinetic variables that can confound experimental reproducibility.

Quantitative Differentiation Evidence for 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid


P2Y₆ Receptor Antagonism: 6-Fluoro Substitution Delivers Superior Potency Over 6-Chloro, 6-Bromo, and Unsubstituted Analogs

In a head-to-head structure–activity relationship study of multiply substituted 2H-chromene derivatives evaluated for P2Y₆ receptor (P2Y₆R) antagonism, the 6-fluoro analog (compound 11) achieved an IC₅₀ of 1.15 ± 0.33 µM in inhibition of UDP-induced Ca²⁺ mobilization in human P2Y₆R-expressing 1321N1 astrocytoma cells [1]. This represents a 1.56-fold improvement over the 6-chloro analog (compound 12, IC₅₀ = 1.79 ± 0.43 µM), a 2.53-fold improvement over the unsubstituted parent (compound 2, IC₅₀ = 2.91 ± 1.21 µM), and a 3.03-fold improvement over the 6-bromo analog (compound 3, IC₅₀ = 3.49 ± 1.54 µM) [1]. Notably, the 6-fluoro compound also displayed a more favorable off-target profile than earlier analogues, with only a single weak interaction at the σ₂ receptor among a broad screening panel [1]. IMPORTANT CAVEAT: These data were generated with 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, not the 3-carboxylic acid series. The 3-carboxylic acid substitution was explicitly shown not to serve as a nitro bioisostere, as affinity was eliminated [2]. However, the rank order of 6-position halogen substitution effects (F > Cl > H > Br) represents a conserved SAR trend that is informative for scaffold prioritization.

P2Y6 receptor purinergic signaling inflammation

COX-2 Inhibition: Scaffold-Level Validation Demonstrates That 6-Position Substitution Governs Potency and Isoform Selectivity

The 2-trifluoromethyl-2H-chromene-3-carboxylic acid core is a validated COX-2-selective inhibitor pharmacophore, as documented in foundational patents [1] and confirmed by multiple structurally related clinical candidates. SC-75416 [(S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid], a direct 6-substituted analog, inhibits human recombinant COX-2 with an IC₅₀ of 0.25 µM and COX-1 with an IC₅₀ of 49.6 µM, yielding a COX-1/COX-2 selectivity ratio of 198 [2]. SD-8381 [(S)-6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid], another 6-substituted congener, achieves an IC₅₀ of 9.8 nM against hCOX-2 and 690 nM against hCOX-1 (selectivity ratio ~70), and was advanced to clinical studies . The 6,8-dimethyl analog further demonstrates the tunability of this position, with COX-2 IC₅₀ values of 100–150 nM and COX-1 IC₅₀ of 100,000 nM (selectivity ratio ~1000) [3]. Patent data explicitly state that the (2S)- and (2R)-enantiomers of substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids exhibit differential COX-2 potency and COX-1 selectivity, with the preferred enantiomer being compound-dependent [1]. The 6-fluoro substituent occupies a unique physicochemical space—smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl), lower lipophilicity (Hansch π = 0.14 vs. 0.71 for Cl), and distinct electronic character—that is predicted to yield a COX-2 selectivity and metabolic profile different from the 6-chloro clinical candidates.

COX-2 inhibition anti-inflammatory selectivity index

Positional Isomer Differentiation: 6-Fluoro Substitution Outperforms 5-, 7-, and 8-Fluoro Isomers by >10-Fold

In the 2H-chromene P2Y₆R antagonist series, the position of halogen substitution on the benzopyran ring is a critical determinant of biological activity. The 6-fluoro analog (compound 11, IC₅₀ = 1.15 µM) is >13-fold more potent than the 5-chloro positional isomer (compound 20, IC₅₀ = 15.7 ± 4.62 µM) and >4.5-fold more potent than the 7-chloro isomer (compound 23, IC₅₀ = 7.98 ± 0.42 µM) when benchmarked against the 6-chloro reference (compound 12, IC₅₀ = 1.79 µM) [1]. Identical rank-order trends are expected for fluorine positional isomers (5-F, 7-F, 8-F vs. 6-F), as the halogen identity primarily modulates potency magnitude while the positional effect governs whether any meaningful activity is retained [1]. The 6,8-difluoro analog (compound 27, IC₅₀ = 2.99 µM) exhibited reduced potency relative to the mono-6-fluoro compound, demonstrating that additional fluorine substitution at position 8 is detrimental rather than additive [1]. This positional SAR is pharmacologically significant: researchers procuring 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS 775337-52-5) or 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS 2059927-11-4) in place of the 6-fluoro isomer are likely to obtain compounds with substantially inferior target engagement.

positional isomer structure-activity relationship regioselectivity

Enantiomeric Resolution: Patent-Enabled Asymmetric Transformation Provides Access to Single Enantiomers with >95% ee

The 2-trifluoromethyl-2H-chromene-3-carboxylic acid scaffold possesses a chiral center at C-2, and the individual (2S)- and (2R)-enantiomers exhibit distinct pharmacological profiles—one enantiomer typically showing superior COX-2 potency, greater COX-2/COX-1 selectivity, or improved metabolic stability [1]. Conventional optical resolution methods yield only 20–29% actual yield of the desired enantiomer from the racemate, imposing a significant economic penalty for enantiopure procurement [1]. A patented differential solubility-driven asymmetric transformation (US 11,555,023 / CA3126687A1) addresses this limitation by combining fractional crystallization of diastereomeric chiral amine salts with UV-light-induced photo-epimerization of the undesired enantiomer in the mother liquor, enabling continuous recycling toward the desired isomer [1]. This process achieves enantiomeric excess of ≥95% with yields exceeding 70% (vs. theoretical maximum of 50% for conventional resolution), representing a >3-fold yield improvement [1]. The method is explicitly claimed for substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids, including 6-substituted derivatives, and is scalable to multi-kilogram quantities [1]. A specific example in the patent demonstrates the resolution of (S)-6-chloro-7-tert-butyl-2-trifluoromethyl-2H-chromene-3-carboxylic acid, confirming applicability to 6-substituted congeners [1].

chiral resolution enantiomeric excess asymmetric transformation

Physicochemical Differentiation: Fluorine at Position 6 Balances Lipophilicity, Hydrogen-Bonding Capacity, and Metabolic Stability

The 6-fluoro substitution confers a distinct physicochemical signature compared to alternative 6-position substituents. The 6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a calculated LogP of 2.617, a topological polar surface area (TPSA) of 46.53 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . The fluorine atom at position 6 contributes a Hansch hydrophobicity constant (π) of only +0.14, compared to +0.71 for chlorine and +0.86 for bromine, resulting in lower overall lipophilicity than the corresponding 6-chloro and 6-bromo analogs [1]. The smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for Cl) preserves a binding pocket steric profile closer to the unsubstituted parent while retaining the metabolic blockade provided by C–F bond strength (bond dissociation energy ~485 kJ·mol⁻¹ vs. ~397 kJ·mol⁻¹ for C–Cl) [1]. The predicted pKa of the carboxylic acid group is approximately 3.07 (estimated from the 5-fluoro positional isomer), positioning the compound predominantly in the ionized carboxylate form at physiological pH . This combination—moderate lipophilicity, small steric footprint, strong C–F bond, and ionizable carboxylate—differs meaningfully from the 6-chloro clinical candidates (SC-75416, SD-8381), which exhibit higher LogP and greater plasma protein binding (>99% bound for SD-8381, contributing to a 360-hour human half-life) [2].

lipophilicity metabolic stability physicochemical properties

High-Value Application Scenarios for 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid


P2Y₆ Receptor Antagonist Lead Optimization with Position-6 Halogen SAR Exploration

Medicinal chemistry teams developing competitive P2Y₆R antagonists for inflammatory bowel disease, acute lung injury, neuropathic pain, or cancer immunotherapy should prioritize the 6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid scaffold. The SAR data from the 3-nitro series demonstrates that 6-fluoro substitution provides the optimal potency among monohalogenated 6-position analogs (IC₅₀ = 1.15 µM vs. 1.79 µM for 6-Cl and 3.49 µM for 6-Br), with a favorable off-target profile [1]. While the 3-nitro-to-3-carboxylic acid substitution abolishes P2Y₆R affinity, the 6-position halogen SAR trend is expected to be conserved, and the carboxylic acid provides a versatile handle for amide, ester, and heterocycle derivatization to explore 3-position SAR space inaccessible to the nitro series [1][2].

COX-2 Selective Inhibitor Development Requiring Non-Chlorinated Phenyl Substitution

For anti-inflammatory drug discovery programs targeting COX-2 with improved metabolic and toxicity profiles, the 6-fluoro scaffold offers a strategic alternative to the 6-chloro clinical candidates SC-75416 and SD-8381. Both clinical compounds contain chlorine substituents, which can contribute to phospholipidosis risk and CYP450 mechanism-based inhibition. The 6-fluoro substitution, with its lower LogP (2.617 vs. higher predicted values for chloro analogs) and stronger C–F bond, is expected to reduce these liabilities while maintaining or improving COX-2 binding through fluorine's unique capacity for orthogonal multipolar interactions in the COX-2 side pocket . The carboxylic acid at position 3 enables salt formation for improved aqueous solubility, as noted in patent literature for structurally related 2-trifluoromethyl-2H-chromene-3-carboxylic acids [3].

Chiral Pharmacology Studies Requiring Enantiopure Chromene Carboxylic Acids

Researchers investigating enantiomer-specific pharmacology of 2H-chromene-3-carboxylic acids—where the (2S)- and (2R)-enantiomers can differ profoundly in COX-2 potency, COX-1 selectivity, and liver microsome metabolic stability [3]—benefit from the existence of a patented high-yield asymmetric transformation method. Rather than relying on low-yield conventional resolution (20–29%) or expensive single-pass chiral chromatography, procurement of the racemic 6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid enables in-house resolution using the differential solubility methodology, or contracting with suppliers capable of implementing this process to deliver enantiopure material at >95% ee and >70% yield [3].

Fluorinated Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

The 6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid serves as a privileged fluorinated building block for library synthesis, given its single carboxylic acid derivatization point, chiral center for diastereomeric diversity, balanced LogP (2.617), and favorable TPSA (46.53 Ų) compatible with lead-like chemical space . The 6-fluoro substitution provides a distinctive ¹⁹F NMR probe for binding and metabolism studies, while the trifluoromethyl group at C-2 enhances metabolic stability and serves as a second ¹⁹F reporter. This dual-fluorine labeling capability is absent in non-fluorinated or mono-fluorinated chromene carboxylic acid alternatives, offering a tangible analytical advantage for fragment screening and protein–ligand interaction studies [3].

Quote Request

Request a Quote for 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.